![molecular formula C16H23NO3 B12615735 Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate CAS No. 917903-71-0](/img/structure/B12615735.png)
Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic amine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperidine moiety is significant as it is a common structural motif in many biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate typically involves the reaction of 3-hydroxybenzoic acid with 1-(propan-2-yl)piperidine in the presence of a suitable esterification agent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other pharmacologically active piperidine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine moiety. This interaction can modulate biological pathways, leading to the observed pharmacological effects. Further research is needed to identify the exact molecular targets and pathways involved.
相似化合物的比较
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer activity.
Matrine: Another piperidine derivative with antimicrobial and anticancer effects.
Uniqueness: Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate is unique due to its specific ester linkage and the presence of the isopropyl group on the piperidine ring. This structural configuration may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.
属性
CAS 编号 |
917903-71-0 |
|---|---|
分子式 |
C16H23NO3 |
分子量 |
277.36 g/mol |
IUPAC 名称 |
methyl 3-(1-propan-2-ylpiperidin-4-yl)oxybenzoate |
InChI |
InChI=1S/C16H23NO3/c1-12(2)17-9-7-14(8-10-17)20-15-6-4-5-13(11-15)16(18)19-3/h4-6,11-12,14H,7-10H2,1-3H3 |
InChI 键 |
ZGQBTSPNQIGLBH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


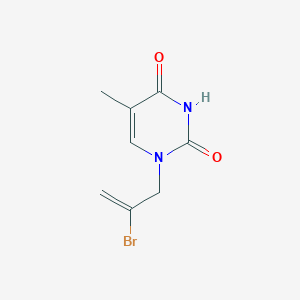
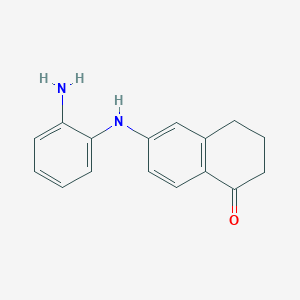
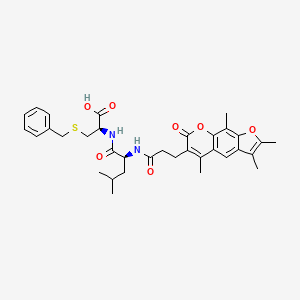
![4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615673.png)

![benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol](/img/structure/B12615682.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)
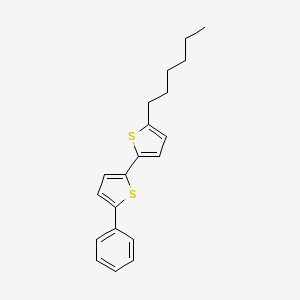
![4-(4-Chlorophenyl)-4-[4-(5-ethyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12615705.png)
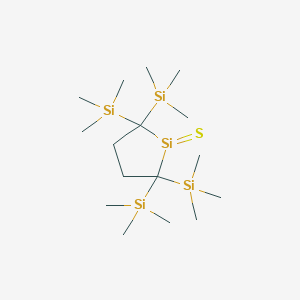
![2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl-](/img/structure/B12615713.png)
![6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate](/img/structure/B12615720.png)
![1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12615727.png)
![1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615732.png)
